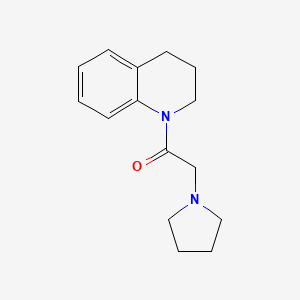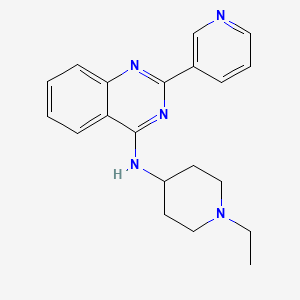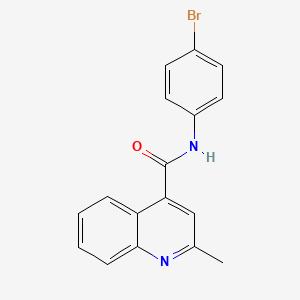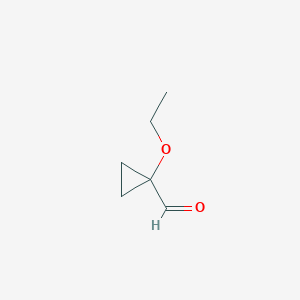
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation. In
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties, and may be useful in the treatment of conditions such as cancer, HIV, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that the compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and immune response. Additionally, this compound has been shown to inhibit the replication of certain viruses, suggesting that it may have antiviral properties.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to modulate the immune response, and may be useful in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone in lab experiments is its versatility. The compound has a wide range of potential applications, and can be used to study a variety of biological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the compound is not very stable, and can degrade over time. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone. One area of research that shows promise is the development of new therapeutic agents based on the compound's structure and properties. Additionally, further investigation into the mechanism of action of this compound could lead to a better understanding of its potential applications in various disease states. Finally, exploring the limitations of this compound in lab experiments and finding ways to overcome these limitations could lead to more accurate and reliable results in future research.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone involves the reaction of 2-pyrrolidinone with 3,4-dihydroquinoline in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol, and the resulting product is purified through a series of chromatography steps.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-16-9-3-4-10-16)17-11-5-7-13-6-1-2-8-14(13)17/h1-2,6,8H,3-5,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGXIVBKQSRQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)




![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)

![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)



